(4-(Hexylthio)phenyl)boronic acid
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Overview
Description
(4-(Hexylthio)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent this compound features a phenyl ring substituted with a hexylthio group at the para position and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hexylthio)phenyl)boronic acid typically involves the introduction of the hexylthio group onto a phenylboronic acid derivative. One common method is the palladium-catalyzed thiolation of 4-bromophenylboronic acid with hexanethiol. The reaction is carried out under mild conditions using a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (4-(Hexylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The phenyl ring can undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of boronic esters or borates.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
(4-(Hexylthio)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic acids are known for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(Hexylthio)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a reagent in cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds. The boronic acid group interacts with the palladium catalyst, enabling the transmetalation step in the Suzuki-Miyaura coupling reaction.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hexylthio group, making it less hydrophobic and less versatile in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a hexylthio group, affecting its reactivity and solubility.
4-Trifluoromethylphenylboronic acid: Features a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
Uniqueness: (4-(Hexylthio)phenyl)boronic acid is unique due to the presence of the hexylthio group, which imparts distinct hydrophobic and electronic properties. This makes it particularly useful in reactions where these characteristics are advantageous, such as in the synthesis of hydrophobic organic molecules or in environments where increased solubility in organic solvents is required.
Properties
CAS No. |
151588-39-5 |
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Molecular Formula |
C12H19BO2S |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
(4-hexylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C12H19BO2S/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9,14-15H,2-5,10H2,1H3 |
InChI Key |
AFWKCJULYLAZEN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)SCCCCCC)(O)O |
Origin of Product |
United States |
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